molecular formula C27H44 B11962916 delta(Sup3,5)-Cholestadiene

delta(Sup3,5)-Cholestadiene

Cat. No.: B11962916
M. Wt: 368.6 g/mol
InChI Key: RLHIRZFWJBOHHD-UHFFFAOYSA-N
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Description

Delta(Sup3,5)-Cholestadiene is a derivative of cholesterol, characterized by the presence of double bonds at the third and fifth positions of the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta(Sup3,5)-Cholestadiene typically involves the dehydrogenation of cholesterol. One common method is the use of selenium dioxide as an oxidizing agent in the presence of a suitable solvent such as dioxane. The reaction is carried out at elevated temperatures to facilitate the formation of the double bonds at the third and fifth positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation processes using metal catalysts such as palladium or platinum. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Delta(Sup3,5)-Cholestadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the double bonds back to single bonds, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens or sulfonyl chlorides are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated steroids.

    Substitution: Introduction of functional groups such as halogens or sulfonates.

Scientific Research Applications

Delta(Sup3,5)-Cholestadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroid derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a cholesterol-lowering agent.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of delta(Sup3,5)-Cholestadiene involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may interact with nuclear receptors, affecting gene expression and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, essential for cell membrane structure and precursor for steroid hormones.

    Delta(Sup4)-Cholestadiene: Similar structure with a double bond at the fourth position.

    Delta(Sup5)-Cholestadiene: Similar structure with a double bond at the fifth position.

Uniqueness

Delta(Sup3,5)-Cholestadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interactions compared to other cholestadiene derivatives.

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIRZFWJBOHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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